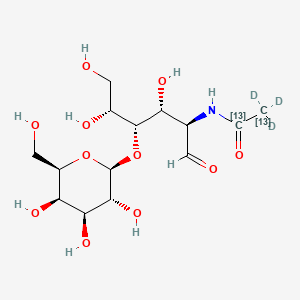

N-Acetyllactosamine-13C2,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H25NO11 |

|---|---|

Molecular Weight |

388.35 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1/i1+1D3,5+1 |

InChI Key |

HESSGHHCXGBPAJ-JTLAWXNTSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])[13C](=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |

Origin of Product |

United States |

Significance of N Acetyllactosamine in Glycobiology and Biochemical Pathways

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit composed of galactose and N-acetylglucosamine. sci-hub.senih.gov It serves as a crucial building block for a wide array of complex glycans, which are carbohydrate structures covalently attached to proteins and lipids. sci-hub.senih.govacs.org These complex glycans, in turn, play pivotal roles in numerous biological processes.

LacNAc is a key structural component of N- and O-linked glycoproteins and glycolipids. acs.org It forms the backbone of poly-N-acetyllactosamine chains, which are repeating units of LacNAc that can be found on many cell surface and secreted proteins. nih.govoup.com These chains are often capped with other sugars, such as sialic acid and fucose, creating a vast diversity of glycan structures. nih.govnih.gov

The biological significance of LacNAc and its derivatives is extensive. They are involved in:

Cell-cell recognition and adhesion: The terminal structures of glycans containing LacNAc can be recognized by specific carbohydrate-binding proteins called lectins, mediating interactions between cells.

Immune responses: LacNAc-containing structures are components of blood group antigens and are involved in inflammatory processes. acs.orgsemanticscholar.org For instance, the sialyl Lewis X structure, which contains LacNAc, is a crucial ligand for selectins, a family of lectins that mediate the recruitment of leukocytes to sites of inflammation. semanticscholar.orgnih.gov

Pathogen binding: Some viruses and bacteria utilize LacNAc-containing glycans on the host cell surface as receptors for attachment and entry. sci-hub.se

Tumor biology: Altered glycosylation patterns, including changes in the expression of LacNAc-containing structures, are a hallmark of cancer and can influence tumor progression and metastasis. acs.orgnih.gov

The biosynthesis of LacNAc is carried out by a class of enzymes called galactosyltransferases, which transfer galactose from a donor molecule (UDP-galactose) to an acceptor (N-acetylglucosamine). wikipedia.org The alternating action of galactosyltransferases and N-acetylglucosaminyltransferases leads to the formation of poly-N-acetyllactosamine chains. nih.gov

Rationale for Stable Isotopic Labeling 13c2, D3 in Glycan and Metabolic Research

Chemoenzymatic Synthesis of this compound and Oligomers

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis, offering a powerful approach for constructing complex, labeled glycans. rsc.orgglycotechnology.net This strategy is particularly advantageous for introducing isotopic labels at specific positions within the carbohydrate structure.

Enzymatic Transferase Reactions for Labeled Precursor Incorporation

The core of chemoenzymatic synthesis lies in the use of glycosyltransferases, enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor to an acceptor molecule. rsc.org For the synthesis of labeled N-Acetyllactosamine, this involves the use of isotopically labeled precursors. For instance, to introduce a ¹³C label, a common precursor is UDP-[¹³C]-galactose, which can be synthesized from ¹³C-labeled galactose. oup.com Similarly, deuterium labels can be incorporated using deuterated N-acetylglucosamine (GlcNAc) precursors. nih.gov

The enzymatic reaction is highly specific, ensuring the correct stereochemistry and linkage of the resulting disaccharide. A key enzyme in this process is β-1,4-galactosyltransferase (β4GalT), which transfers galactose from UDP-galactose to a GlcNAc acceptor. sci-hub.se By using a UDP-galactose donor with ¹³C labels and a GlcNAc acceptor with deuterium labels, this compound can be synthesized with high precision.

Glycosyltransferase-Based Approaches in Labeled Glycan Synthesis

Glycosyltransferases are central to building complex oligosaccharides. The synthesis of poly-N-acetyllactosamine chains, which are repeating units of N-acetyllactosamine, requires the sequential action of two key enzymes: a β-1,4-galactosyltransferase and a β-1,3-N-acetylglucosaminyltransferase. oup.comnih.gov This iterative process allows for the elongation of the glycan chain. researchgate.net

To create specifically labeled oligomers, isotopically enriched sugar nucleotides are introduced at defined steps in the enzymatic sequence. For example, to label a specific galactose residue within a polylactosamine chain with ¹³C, UDP-[¹³C]-galactose is used as the donor at the desired elongation step. d-nb.infooup.com This method provides unambiguous identification of specific residues in subsequent analytical studies. d-nb.info The availability of recombinant glycosyltransferases has significantly expanded the feasibility of these enzymatic approaches. oup.com

One-Pot and Sequential Enzymatic Cascade Synthesis Strategies

To improve efficiency and yield, one-pot and sequential enzymatic cascade reactions have been developed. nih.govresearchgate.net In a one-pot synthesis, multiple enzymes are present in a single reaction vessel, allowing for a continuous reaction sequence without the need to isolate intermediates. This approach can be used to synthesize complex glycans from simple, labeled monosaccharides by including the enzymes required for both sugar nucleotide activation and glycosyl transfer. nih.govd-nb.info

For instance, a cascade can be designed where labeled galactose is first converted to UDP-[¹³C]-galactose by a series of enzymes, and then a glycosyltransferase in the same pot utilizes this activated donor to glycosylate a labeled GlcNAc acceptor. d-nb.infomdpi.com These strategies streamline the synthesis process, reduce purification steps, and can be adapted for the production of various isotopically labeled oligosaccharides. nih.govsci-hub.se

Chemical Synthesis Approaches for Isotope-Labeled N-Acetyllactosamine

While chemoenzymatic methods offer high specificity, purely chemical synthesis provides an alternative route to isotope-labeled N-acetyllactosamine. These methods often involve multiple protection and deprotection steps to control the regioselectivity and stereoselectivity of the glycosidic bond formation. oup.com

A common strategy involves the synthesis of a suitably protected and labeled galactose donor and a protected and labeled N-acetylglucosamine acceptor. The glycosylation reaction is then carried out using a promoter, followed by deprotection to yield the final labeled disaccharide. For example, a multi-step chemical route starting from D-lactal hexaacetate has been used to produce an N-acetyllactosamine derivative. sci-hub.se The introduction of isotopic labels, such as ¹³C or deuterium, is achieved by using labeled starting materials in the synthesis of the monosaccharide building blocks. researchgate.netacs.org Although potentially lower yielding and more complex than enzymatic routes, chemical synthesis offers flexibility in the types of protecting groups and reaction conditions used. sci-hub.se

Microbial and Biocatalytic Platforms for Labeled N-Acetyllactosamine Derivatives

Microbial fermentation and whole-cell biocatalysis offer promising platforms for the large-scale and cost-effective production of N-acetyllactosamine and its derivatives. sci-hub.senih.gov These systems can be engineered to overexpress the necessary biosynthetic enzymes, converting simple, isotopically labeled starting materials into the desired labeled glycans.

One approach involves the use of recombinant Escherichia coli strains engineered to express the genes for UDP-galactose biosynthesis and a β-(1→4)-galactosyltransferase. nih.gov By feeding the culture with isotopically labeled galactose and N-acetylglucosamine, the cells can produce labeled N-acetyllactosamine. nih.gov This method has been shown to accumulate significant quantities of the product. nih.gov

Biochemical and Cellular Roles of N Acetyllactosamine and Its Labeled Derivatives

N-Acetyllactosamine as a Core Glycan Building Block in Glycoconjugates

N-Acetyllactosamine is a ubiquitous disaccharide composed of N-acetylglucosamine (GlcNAc) and galactose (Gal) residues, typically linked via a β1-4 glycosidic bond. nih.gov It serves as a fundamental building block for the antennae of complex N-linked glycans and the core structures of O-linked glycans and glycolipids. nih.govmdpi.com The repeating units of LacNAc form linear or branched chains known as poly-N-acetyllactosamines, which can be further modified with other monosaccharides like sialic acid and fucose to create a vast array of complex carbohydrate structures. nih.gov These structures are crucial for a multitude of biological recognition events, including cell-cell adhesion, cell-matrix interactions, and signaling. mdpi.com

The presence and structure of N-acetyllactosamine-containing glycans on the cell surface are dynamic and can change significantly during development, differentiation, and in disease states such as cancer. nih.gov For instance, increased branching and sialylation of N-glycans containing poly-N-acetyllactosamine chains are often associated with malignant transformation and metastasis. nih.gov

Biosynthesis of Poly-N-Acetyllactosamine Chains and Sialylated Derivatives

The biosynthesis of poly-N-acetyllactosamine chains is a stepwise process that occurs primarily in the Golgi apparatus. It involves the sequential action of two families of glycosyltransferases: β1,3-N-acetylglucosaminyltransferases (β3GnTs) and β1,4-galactosyltransferases (β4GalTs). dtu.dk This enzymatic cascade elongates glycan chains by adding alternating GlcNAc and Gal residues.

Regulation of Glycosyltransferase Activity in N-Acetyllactosamine Elongation

The activity of the glycosyltransferases involved in poly-N-acetyllactosamine synthesis is tightly regulated to ensure the correct assembly of glycan structures. This regulation occurs at multiple levels, including the expression and localization of the enzymes within the Golgi cisternae, the availability of nucleotide sugar donors (UDP-GlcNAc and UDP-Gal), and the presence of specific acceptor substrates. The spatial organization of β3GnTs and β4GalTs within the Golgi apparatus creates a functional assembly line that facilitates the efficient and ordered elongation of the poly-N-acetyllactosamine chains.

Isotopic Tracing of Glycan Elongation Pathways and Branching

Isotopically labeled N-acetyllactosamine, such as N-Acetyllactosamine-13C2,d3, provides a powerful method for tracing the metabolic fate of this disaccharide through the complex pathways of glycan biosynthesis. By introducing the labeled compound to cells or organisms, researchers can follow its incorporation into nascent glycan chains. biorxiv.org

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the isotopically labeled glycans. aspariaglycomics.comnih.gov Mass spectrometry can identify the mass shift introduced by the stable isotopes, allowing for the differentiation between pre-existing (unlabeled) and newly synthesized (labeled) glycans. acs.orgnih.gov This approach enables the study of glycan turnover rates, the flux through different biosynthetic pathways, and the formation of branched structures. biorxiv.orgmdpi.com For example, by analyzing the distribution of the isotopic label in different glycan populations, it is possible to map the elongation and branching patterns of poly-N-acetyllactosamine chains. biorxiv.org

Enzymology of N-Acetyllactosamine Metabolism and Interconversion

The metabolism of N-acetyllactosamine is governed by a suite of glycosyltransferases and glycosidases that catalyze its synthesis, elongation, and degradation. Understanding the enzymology of these processes is crucial for comprehending the regulation of glycan structures and their functions.

Characterization of Key Glycosyltransferases (e.g., β1,4-Galactosyltransferases, β1,3-N-Acetylglucosaminyltransferases)

The key enzymes responsible for the synthesis of the poly-N-acetyllactosamine backbone are the β1,4-galactosyltransferases and β1,3-N-acetylglucosaminyltransferases.

β1,4-Galactosyltransferases (β4GalTs): This family of enzymes catalyzes the transfer of galactose from UDP-galactose to a terminal N-acetylglucosamine residue on a growing glycan chain, forming the Galβ1-4GlcNAc linkage characteristic of N-acetyllactosamine. dtu.dk

β1,3-N-Acetylglucosaminyltransferases (β3GnTs): These enzymes are responsible for adding an N-acetylglucosamine residue from UDP-GlcNAc to a terminal galactose residue of a LacNAc unit, creating a GlcNAcβ1-3Gal linkage that allows for the subsequent addition of another galactose by β4GalTs, thus elongating the chain. dtu.dk

The table below summarizes the key glycosyltransferases involved in poly-N-acetyllactosamine biosynthesis.

| Enzyme Family | Donor Substrate | Acceptor Substrate | Linkage Formed |

| β1,4-Galactosyltransferases (β4GalTs) | UDP-Galactose | Terminal GlcNAc | β1-4 |

| β1,3-N-Acetylglucosaminyltransferases (β3GnTs) | UDP-GlcNAc | Terminal Galactose | β1-3 |

Substrate Specificity and Reaction Mechanisms with Labeled Substrates

The use of isotopically labeled substrates like this compound is invaluable for studying the substrate specificity and reaction mechanisms of glycosyltransferases. nih.govnih.gov By employing labeled acceptor substrates in in vitro enzyme assays, researchers can accurately measure kinetic parameters such as Km and Vmax. nih.gov

For example, competitive assays using both labeled and unlabeled substrates can reveal the binding affinities and substrate preferences of different glycosyltransferase isoforms. Mass spectrometry can be used to analyze the products of these enzymatic reactions, allowing for the precise quantification of the transfer of the labeled monosaccharide unit. researchgate.net Furthermore, NMR spectroscopy with 13C-labeled substrates can provide detailed structural information about the enzyme-substrate complex and the conformational changes that occur during catalysis. nih.gov These studies are essential for understanding how these enzymes achieve their high degree of specificity and for the development of specific inhibitors that could have therapeutic applications.

Applications of N Acetyllactosamine 13c2,d3 in Advanced Glycomic and Metabolomic Research

Stable Isotope Tracing for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. nih.govresearchgate.net The use of stable isotope-labeled molecules, like N-Acetyllactosamine-¹³C₂,d₃, is central to ¹³C-MFA, allowing researchers to track the fate of atoms through intricate metabolic networks. researchgate.netkuleuven.be When introduced into a cell culture, this labeled disaccharide can be metabolized, and its isotopic labels incorporated into various downstream molecules. biorxiv.org By analyzing the mass distribution of these metabolites, the activity of specific pathways can be determined. nih.gov

The Hexosamine Biosynthesis Pathway (HBP) is a critical metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a key precursor for the synthesis of all amino sugars. nih.govnih.gov The HBP integrates nutrients from glucose, amino acid, fatty acid, and nucleotide metabolism. frontiersin.orgresearchwithrutgers.com N-Acetyllactosamine-¹³C₂,d₃ can be used to probe the salvage pathway's contribution to the UDP-GlcNAc pool. After cellular uptake, LacNAc can be broken down into its constituent monosaccharides, GlcNAc and galactose. The labeled GlcNAc can then be phosphorylated and converted to labeled UDP-GlcNAc. nih.gov

By measuring the isotopic enrichment in the UDP-GlcNAc pool and subsequent glycans, researchers can quantify the flux from exogenous LacNAc relative to the de novo synthesis from glucose and glutamine. nih.gov This helps in understanding how cells utilize salvaged sugars under different physiological or pathological conditions. researchwithrutgers.com

Table 1: Illustrative Isotopic Enrichment in HBP Metabolites from N-Acetyllactosamine-¹³C₂,d₃ Tracer

This interactive table shows the theoretical mass increase (Δ Mass) in key metabolites of the Hexosamine Biosynthesis Pathway after the incorporation of labels from N-Acetyllactosamine-¹³C₂,d₃. The specific labeling of the tracer allows for distinct tracking.

| Metabolite | Unlabeled Mass (Da) | Labeled Mass (Da) | Δ Mass (Da) | Pathway Step |

| N-Acetylglucosamine (GlcNAc) | 221.21 | 226.23 | +5 | Salvage Pathway Entry |

| GlcNAc-6-phosphate | 301.18 | 306.20 | +5 | Phosphorylation |

| GlcNAc-1-phosphate | 301.18 | 306.20 | +5 | Isomerization |

| UDP-GlcNAc | 607.35 | 612.37 | +5 | Uridylation |

The dual labeling of N-Acetyllactosamine-¹³C₂,d₃ with both heavy carbon and deuterium (B1214612) provides a more detailed picture of metabolic processing. The ¹³C atoms can be tracked through the carbon backbone of various precursors, while the deuterium atoms on the N-acetyl group can trace the fate of the acetyl moiety. This allows for the simultaneous investigation of sugar salvage and acetyl-CoA metabolism.

Following the administration of the labeled compound, mass spectrometry can be used to analyze the mass isotopologue distribution (MID) of downstream metabolites. nih.gov For example, the ¹³C₂ label would be expected to appear in nucleotide sugars like UDP-Galactose (from the galactose moiety) and UDP-GlcNAc (from the GlcNAc moiety), while the d₃ label would trace the acetyl group's incorporation into GlcNAc and its derivatives. This dual-labeling strategy helps to resolve ambiguities that might arise from single-label experiments. kuleuven.be

The HBP is intrinsically linked to central carbon metabolism, shunting a small percentage of glucose from the glycolytic pathway. frontiersin.org The tricarboxylic acid (TCA) cycle provides precursors for amino acids (like glutamine) and acetyl-CoA, both essential for HBP activity. nih.govyoutube.com By tracing the labeled atoms from N-Acetyllactosamine-¹³C₂,d₃, researchers can investigate this interplay.

For instance, if the labeled GlcNAc moiety is catabolized back to fructose-6-phosphate, the ¹³C labels could enter glycolysis and subsequently the TCA cycle. mdpi.com Tracking the appearance of ¹³C in glycolytic intermediates or TCA cycle analytes like citrate (B86180) and malate (B86768) would provide a quantitative measure of this reverse flux. nih.govkhanacademy.org This allows for the study of how nutrient availability or metabolic reprogramming, such as in cancer, affects the balance between energy production (glycolysis/TCA) and macromolecule biosynthesis (glycan synthesis). nih.govmdpi.com

Structural and Conformational Studies of Glycans via Isotopic Labeling

Stable isotope labeling is a cornerstone of modern NMR spectroscopy for studying the structure and dynamics of biomolecules. nih.gov Incorporating isotopes like ¹³C and deuterium into glycans such as N-Acetyllactosamine provides powerful probes for conformational analysis and interaction studies, which are often challenging due to the inherent flexibility of carbohydrates. nih.govnih.gov

Many crucial biological recognition events involve proteins binding to glycan structures containing LacNAc. nih.gov Determining the precise nature of these interactions is key to understanding their function. When N-Acetyllactosamine-¹³C₂,d₃ is enzymatically incorporated into the glycans of a glycoprotein, the labeled sites serve as specific reporters. nih.gov

NMR techniques such as Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR can leverage the isotopic labels to map the binding epitope. The ¹³C labels can simplify overcrowded proton NMR spectra and provide site-specific information. nih.gov Furthermore, the presence of these labels allows for the measurement of isotope-edited Nuclear Overhauser Effects (NOEs), which provide distance constraints between the glycan and the protein, helping to define the three-dimensional structure of the complex. nih.gov

Table 2: NMR Parameters Influenced by Isotopic Labeling for Interaction Studies

This interactive table outlines how the incorporation of ¹³C and Deuterium from N-Acetyllactosamine-¹³C₂,d₃ can be used in different NMR experiments to probe glycan-protein interactions.

| NMR Technique | Isotope Used | Measured Effect | Information Gained |

| Isotope-Edited NOESY | ¹³C | Intermolecular NOEs | Precise distance constraints between specific glycan and protein atoms. |

| ¹³C HSQC | ¹³C | Chemical Shift Perturbations (CSPs) | Identifies atoms at the binding interface. |

| STD NMR | ¹³C, Deuterium | Attenuation of labeled signals | Confirms binding and maps the glycan epitope interacting with the protein. |

| Paramagnetic Relaxation Enhancement (PRE) | ¹³C | Signal broadening/disappearance | Provides long-range distance information within the molecular complex. |

The conformation and flexibility of glycans are critical to their biological function. Isotopic labeling can introduce subtle perturbations that are useful for structural analysis. The substitution of ¹²C with ¹³C or ¹H with deuterium alters the nuclear spin properties and can slightly change bond lengths and vibrational frequencies. researchgate.net

These "isotopic perturbations" can be exploited in advanced NMR experiments. For example, the measurement of residual dipolar couplings (RDCs) in partially aligned samples provides information about the orientation of specific bonds relative to the magnetic field. nih.gov Having ¹³C-labeled sites provides more locations to measure ¹³C-¹H RDCs, which are highly sensitive to the average conformation and dynamics of the glycan. Deuterium substitution can simplify complex spectra by removing certain proton signals and can also be used to probe dynamics by measuring relaxation rates. researchgate.net These data provide stringent constraints for molecular dynamics simulations, leading to more accurate models of glycan behavior in solution. nih.gov

Quantitative Glycoproteomics and Glycolipidomics using Labeled Standards

The precise measurement of changes in glycan expression is crucial for understanding their roles in health and disease. N-Acetyllactosamine-13C2,d3 serves as an invaluable internal standard for mass spectrometry-based quantification, enabling accurate and reproducible measurements of glycoproteins and glycolipids.

Development and Validation of Internal Standards for Mass Spectrometry-Based Quantification

The use of stable isotope-labeled internal standards is considered the gold standard for correcting matrix effects and improving the accuracy and precision of quantitative analytical methods employing liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net this compound, with its known concentration and mass shift compared to its unlabeled counterpart, is introduced into a biological sample at an early stage of sample preparation. This allows it to co-elute with the endogenous N-acetyllactosamine and experience similar ionization suppression or enhancement effects in the mass spectrometer. nih.gov By comparing the signal intensity of the labeled standard to the unlabeled analyte, researchers can achieve accurate quantification. researchgate.net

The validation of analytical methods using such standards is performed according to established guidelines to ensure they are precise and accurate. nih.gov The development of these labeled standards, including isotopically labeled N-acetyllactosamines, is crucial for applications such as the diagnosis of metabolic disorders where precise quantification of related biomarkers is required. nih.gov

Table 1: Key Parameters in the Validation of Mass Spectrometry-Based Quantification using Labeled Standards

| Parameter | Description | Importance |

| Accuracy | The closeness of the measured value to the true value. | Ensures the reliability of the quantitative data. |

| Precision | The degree of agreement among a series of measurements. | Indicates the reproducibility of the method. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Defines the concentration range over which the method is accurate. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Determines the sensitivity of the assay. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Establishes the lower limit for quantitative measurements. |

Mechanistic Investigations in Biological Systems

This compound is not only a tool for quantification but also facilitates deeper mechanistic studies into the roles of glycans in various biological processes.

Glycosylation Pathway Alterations in Mechanistic Disease Models (e.g., cancer-associated glycosylation shifts)

Aberrant glycosylation is a well-established hallmark of cancer. mdpi.com Cancer cells often exhibit altered expression of N-glycans, which can be larger and more branched than in normal cells. researchgate.net For example, an increase in β1,6 branched glycans is a common finding in cancer. researchgate.net N-acetyllactosamine itself is a precursor to the Tn antigen, a molecular structure associated with metastatic processes. nih.gov The overexpression of GalNAc molecules on the cell membrane is clinically associated with cancer metastasis. nih.gov

Recent functional genomics studies have identified the extension of complex N-glycans with N-acetyllactosamine as a mechanism for cancer cells to evade lysis by natural killer (NK) cells. nih.govresearchgate.net Mass spectrometry has confirmed the enrichment of N-glycans bearing poly-LacNAc in cancer cells that are resistant to NK cell-mediated killing. nih.govresearchgate.net The use of this compound in such studies would enable precise tracking of LacNAc incorporation into these cancer-associated glycans, providing critical insights into the underlying enzymatic pathways and helping to identify potential therapeutic targets.

Table 2: Examples of Cancer-Associated Glycosylation Changes Involving N-Acetyllactosamine

| Glycosylation Change | Associated Cancer Phenotype | Reference |

| Increased β1,6 branching of N-glycans | General cancer characteristic | researchgate.net |

| Overexpression of Tn antigen (containing GalNAc) | Metastasis | nih.gov |

| Extension of N-glycans with poly-LacNAc | Evasion of natural killer (NK) cell lysis | nih.govresearchgate.net |

| Increased cell-surface LacNAc levels | Colorectal cancer | nih.gov |

N-Acetyllactosamine in Human Milk Oligosaccharide Research and Glycobiology

Human milk oligosaccharides (HMOs) are a complex mixture of glycans that play a crucial role in infant health. nih.gov N-acetyllactosamine is a major building block of HMOs. nih.gov The backbone structures of complex HMOs often contain single or repetitive lacto-N-biose (type 1) or lactosamine (type 2) units. researchgate.netbiorxiv.org A validated LC-MS/MS method has been developed for the identification and quantification of N-acetyllactosamine in human milk. nih.gov

The use of stable isotope-labeled standards, such as this compound, is essential for the accurate quantification of HMOs and their building blocks. acs.orgnih.gov This allows researchers to study the variations in HMO composition between individuals and over the course of lactation, and to correlate these variations with infant health outcomes. Such research contributes to a deeper understanding of the biological functions of these complex carbohydrates. nih.gov

Advanced Analytical Methodologies for N Acetyllactosamine 13c2,d3 Detection and Characterization

Mass Spectrometry (MS) Techniques

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled molecules due to its exceptional sensitivity and mass resolution. Various MS-based approaches are utilized to study N-Acetyllactosamine-13C2,d3, each providing unique insights into its behavior and metabolic fate.

High-Resolution Mass Spectrometry for Isotope Distribution Analysis and Isotopologue Deconvolution

High-resolution mass spectrometry (HRMS), performed on instruments like Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers, is indispensable for the analysis of this compound. escholarship.orgnih.gov The high resolving power of these instruments allows for the separation of peaks with very similar mass-to-charge ratios (m/z), which is crucial for distinguishing between the different isotopologues of a molecule. nih.gov When this compound is incorporated into biological systems, it can be metabolized, leading to a distribution of different isotopically labeled species (isotopologues).

Isotopologue deconvolution is a computational process applied to HRMS data to determine the relative abundance of each isotopic species. nih.gov This is essential for tracing the metabolic fate of the labeled atoms from this compound as it is processed through various biochemical pathways. By analyzing the isotopic patterns, researchers can differentiate between signals originating from the biological sample and potential background noise, and accurately determine the number of carbon atoms in the molecule, which significantly aids in formula determination. frontiersin.org

Table 1: Theoretical Isotope Distribution of Unlabeled and Labeled N-Acetyllactosamine

| Isotopologue | Unlabeled N-Acetyllactosamine (m/z) | This compound (m/z) |

|---|---|---|

| M+0 | 384.14 | 389.16 |

| M+1 | 385.14 | 390.16 |

| M+2 | 386.14 | 391.16 |

| M+3 | 387.14 | 392.17 |

| M+4 | 388.15 | 393.17 |

Note: The m/z values are theoretical and for the protonated molecule [M+H]+. The table illustrates how the incorporation of two 13C atoms and three deuterium (B1214612) atoms shifts the mass distribution.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and MALDI-TOF MS in Labeled Glycan Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification and structural analysis of labeled glycans like this compound from complex biological mixtures. nih.govresearchgate.net The liquid chromatography step separates the glycans based on their physicochemical properties, reducing the complexity of the sample before it enters the mass spectrometer. thermofisher.com Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion (in this case, the labeled N-Acetyllactosamine) and its subsequent fragmentation to produce a characteristic pattern of daughter ions. This fragmentation pattern can be used for definitive identification and quantification. The use of isotopically labeled internal standards, such as 13C-labeled N-acetyllactosamines, is crucial for accurate quantification in LC-MS/MS measurements. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another widely used technique for glycan analysis. sigmaaldrich.comshimadzu.com It is particularly well-suited for profiling complex mixtures of glycans. shimadzu.com In the context of this compound, MALDI-TOF MS can be used to rapidly assess its incorporation into larger glycan structures. The use of stable isotopologues of individual N-glycans as standards in MALDI mass spectrometry allows for the quantitative analysis of protein glycosylation through the principle of isotope dilution analysis. unirioja.es Derivatization techniques, such as permethylation, are often employed to enhance the ionization efficiency and stability of glycans for MALDI-MS analysis. ludger.com

Table 2: Comparison of LC-MS/MS and MALDI-TOF MS for Labeled Glycan Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS |

|---|---|---|

| Sample Introduction | Liquid phase, coupled with a separation technique. | Solid phase, co-crystallized with a matrix. |

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). | Laser-induced desorption and ionization. |

| Key Advantage | Excellent for quantification and analysis of complex mixtures due to chromatographic separation. | High throughput and sensitivity, ideal for profiling and imaging. |

| Application for this compound | Quantitative analysis in biological fluids and tissues, structural confirmation through fragmentation. | Rapid screening of incorporation into larger glycans, quantitative analysis with isotopic standards. unirioja.es |

Stable Isotope Resolved Metabolomics (SIRM) Approaches for Pathway Mapping

Stable Isotope Resolved Metabolomics (SIRM) is a powerful strategy that utilizes stable isotope tracers to follow the fate of atoms through metabolic pathways. nih.govnih.gov By introducing a labeled precursor like this compound into a biological system, researchers can trace the incorporation of the 13C and deuterium labels into downstream metabolites. nih.gov This provides quantitative insights into the activity of various metabolic pathways. nih.gov

The analysis of labeled metabolites is typically performed using HRMS or NMR. nih.govscispace.com For example, tracing the incorporation of 13C from uniformly labeled glucose into UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a precursor for N-Acetyllactosamine, allows for the modeling of its biosynthetic pathways. nih.gov Similarly, by using this compound, one could investigate the pathways of glycan extension and modification. The SIRM approach enables the determination of metabolic fluxes, which are the rates of turnover of metabolites through a pathway, providing a dynamic view of cellular metabolism. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of molecules in solution. For isotopically labeled compounds like this compound, NMR provides detailed information about the atomic connectivity and three-dimensional structure.

1H, 13C-HSQC and Other Multi-dimensional NMR Experiments for Structural Elucidation of Labeled Glycans

Multi-dimensional NMR experiments are essential for resolving the complex spectra of glycans. The Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates the chemical shifts of directly bonded protons (1H) and heteronuclei (such as 13C), is particularly powerful for assigning the resonances in labeled glycans. nih.gov The presence of 13C labels in this compound significantly enhances the sensitivity of 13C-detected NMR experiments.

By analyzing the correlations in a 1H, 13C-HSQC spectrum, researchers can map the carbon-hydrogen framework of the molecule. This information, combined with other multi-dimensional experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), allows for the complete assignment of all the proton and carbon signals and confirms the structure of the labeled glycan. nih.gov These techniques are invaluable for verifying the position of the isotopic labels within the this compound molecule.

Chromatographic Separation Techniques

The accurate detection and characterization of isotopically labeled glycans such as this compound are crucial for their use as internal standards in quantitative glycomics. Advanced chromatographic techniques are essential for separating these labeled compounds from complex biological matrices and for distinguishing them from their unlabeled counterparts and other isomeric structures. This section explores two powerful chromatographic methodologies, Porous Graphitic Carbon (PGC) Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC), detailing their principles and applications in the analysis of this compound.

Porous Graphitic Carbon (PGC) Chromatography for Isomeric Glycan Separation and Retention Time Normalization

Porous graphitic carbon (PGC) chromatography has emerged as a powerful tool for the high-resolution separation of glycan structures, including the distinction of closely related isomers. griffith.edu.au The unique stationary phase of PGC columns allows for the separation of both polar and non-polar compounds and exhibits stability across a wide pH range and at high temperatures. nih.gov This makes it particularly well-suited for the complex challenges of glycan analysis.

The separation mechanism of PGC is based on the interaction of the analyte with the flat, polarizable surface of the graphite. The retention of glycans on PGC is influenced by their three-dimensional structure. nih.gov Even subtle differences in the spatial arrangement of hydroxyl groups or the linkage between monosaccharide units can lead to significant differences in retention times, enabling the separation of isomers that would co-elute on other types of columns. nih.govdocumentsdelivered.com For instance, the separation of a triantennary N-glycan from a biantennary glycan of similar size and composition is achievable due to their distinct three-dimensional structures and their differential interactions with the PGC stationary phase and the mobile phase. nih.gov

In the context of this compound analysis, PGC chromatography offers the capability to resolve this labeled standard from other disaccharide isomers that may be present in a biological sample. This is critical for accurate quantification and for ensuring that the detected signal is exclusively from the labeled internal standard.

Retention Time Normalization:

A significant challenge in chromatographic analysis is the variation in retention times that can occur between different runs, columns, and laboratories. To address this, retention time normalization is often employed. In PGC-based glycan analysis, a common approach is the use of a dextran (B179266) ladder as an internal standard. griffith.edu.au The retention times of the dextran oligomers are used to create a calibration curve, and the retention times of the target glycans, such as this compound, are then expressed in terms of glucose units (GU). This normalization reduces technical variation and allows for the creation of standardized retention time libraries for more reliable compound identification. griffith.edu.au The reproducibility of this technique has been demonstrated to have a relative standard deviation (RSD) of less than 1% for retention times across different days. nih.gov

Table 1: Illustrative PGC Separation of Disaccharide Isomers

| Compound | Structure | Linkage | Retention Time (min) |

| N-Acetyllactosamine | Gal(β1-4)GlcNAc | β1-4 | 12.5 |

| Lacto-N-biose | Gal(β1-3)GlcNAc | β1-3 | 14.2 |

| This compound | Gal(β1-4)GlcNAc-13C2,d3 | β1-4 | 12.5 |

| Allolactose | Gal(β1-6)Glc | β1-6 | 16.8 |

| Lactose | Gal(β1-4)Glc | β1-4 | 11.9 |

This table is for illustrative purposes and demonstrates the principle of isomeric separation on a PGC column. The retention time of this compound is expected to be nearly identical to its unlabeled counterpart under the same chromatographic conditions.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Glycan Profiling

Hydrophilic Interaction Liquid Chromatography (HILIC) is another widely employed technique for the separation and analysis of glycans. thermofisher.com HILIC separates compounds based on their hydrophilicity, with more polar compounds being retained longer on the polar stationary phase. nih.gov This method is particularly effective for profiling both neutral and sialylated glycans in a single chromatographic run. thermofisher.com

In HILIC, the separation is based on the partitioning of the analyte between a water-enriched layer on the surface of the stationary phase and a mobile phase with a high concentration of an organic solvent, such as acetonitrile. nih.gov The elution of glycans is generally in order of increasing size and polarity. This technique is highly compatible with mass spectrometry, making it a powerful tool for comprehensive glycan characterization. nih.gov

For the analysis of this compound, HILIC provides a robust method for separating it from less polar contaminants and for its quantification in complex mixtures. The separation in HILIC is also sensitive to the structure of the glycan, allowing for the resolution of some structural isomers. thermofisher.com The combination of HILIC with ion mobility spectrometry-mass spectrometry (IM-MS) can further enhance isomer separation, providing an additional dimension of characterization based on the ion's size, shape, and charge. nih.gov

The use of an amide-functionalized column with an optimized mobile phase composition, including ammonium (B1175870) hydroxide (B78521) and a specific water-acetonitrile ratio, can achieve complete separation of epimers like UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), highlighting the resolving power of HILIC for closely related structures. nih.gov

Table 2: Representative HILIC Glycan Profiling Data

| Glycan | Type | Retention Time (min) |

| Mannose | Monosaccharide | 8.5 |

| This compound | Disaccharide | 15.2 |

| Lactose | Disaccharide | 15.8 |

| Maltotriose | Trisaccharide | 20.1 |

| Sialyl-Lewis X | Tetrasaccharide | 25.4 |

This table illustrates the general elution order in HILIC, where smaller, less polar glycans elute earlier than larger, more polar ones. The retention time of this compound would be very close to its unlabeled form.

Future Perspectives in N Acetyllactosamine 13c2,d3 Research

Advancements in Synthetic Strategies for More Complex Labeled Glycans and Glycoconjugates

The utility of N-Acetyllactosamine-13C2,d3 as a research tool is intrinsically linked to the ability to incorporate it into more complex biological structures. While the synthesis of simple labeled disaccharides is established, the next frontier lies in the creation of larger, more intricate labeled glycans and glycoconjugates, such as multi-antennary N-glycans, poly-LacNAc chains, and specific glycoproteins. This requires overcoming significant challenges in chemical and enzymatic synthesis. researchgate.net

Future advancements are expected in several key areas:

Chemoenzymatic Approaches: The combination of chemical synthesis to create the labeled LacNAc core and enzymatic reactions for subsequent extensions offers a powerful strategy. frontiersin.orgnih.gov Glycosyltransferases, which exhibit high stereo- and regioselectivity, can be used to build complex structures from the labeled precursor, a method that is becoming increasingly powerful. frontiersin.orgnih.gov The development of more robust and versatile glycosyltransferases will be crucial for synthesizing a wider array of complex labeled glycans. nih.gov

Automated Glycan Assembly: Inspired by the success of automated peptide and oligonucleotide synthesis, automated solid-phase strategies are being applied to glycan synthesis. frontiersin.org These methods promise to increase the speed and efficiency of producing complex labeled oligosaccharides, reducing the laborious and time-consuming nature of traditional solution-phase synthesis. researchgate.net

Convergent and One-Pot Strategies: Orthogonal protection strategies and one-pot glycosylation methods are being developed to streamline the synthesis of complex glycans by minimizing the number of purification steps. researchgate.netresearchgate.net Applying these efficient strategies to the synthesis of glycans from an this compound building block will enable the creation of sophisticated molecular probes for biological study.

Microfluidic Systems: The use of microfluidic systems allows for precise control over reaction conditions, which can improve yields and reproducibility in glycosylation reactions. frontiersin.org This technology holds promise for the controlled assembly of labeled fragments into desired complex oligosaccharide structures. frontiersin.org

These synthetic advancements will enable the production of a new generation of molecular tools, such as fully assembled, isotopically labeled N-glycans or specific glycoconjugates. These reagents will be invaluable for use as internal standards for absolute quantification or as tracers to follow the metabolic fate of entire glycoproteins. creative-proteomics.com

Integration of High-Throughput Glycomic and Metabolomic Profiling with Isotopic Tracers

The complexity of the glycome necessitates high-throughput analytical methods to generate comprehensive datasets. nih.gov The integration of stable isotope tracers like this compound into these workflows is revolutionizing quantitative glycomics and metabolomics. creative-proteomics.com Mass spectrometry (MS) combined with stable isotope labeling is a cornerstone for quantitative analysis in proteomics and metabolomics, and its application in glycomics is rapidly expanding. creative-proteomics.com

Future developments will likely focus on:

Multiplexed Quantification: Isotope tagging strategies, such as those using isotopically unique chemical tags, allow multiple samples to be combined and analyzed in a single liquid chromatography-mass spectrometry (LC-MS) run. nih.govresearchgate.net This multiplexing capability dramatically increases throughput and improves the precision of quantitative comparisons between different biological states. nih.govresearchgate.net Adapting these technologies for glycan analysis, using precursors like this compound, will enable large-scale, quantitative studies of glycomic changes in disease.

Metabolic Flux Analysis: By feeding cells or organisms this compound or its labeled precursors, researchers can trace the incorporation of the heavy isotopes into various downstream glycans and glycoconjugates. nih.gov This allows for the measurement of metabolic flux through glycosylation pathways, providing a dynamic view of glycan biosynthesis and turnover that is not achievable with static measurements. This is critical for understanding how metabolic regulation impacts cellular physiology. silantes.com

Automated Data Analysis: A major bottleneck in high-throughput studies is data analysis. The development of specialized software that can automatically identify and quantify isotope-labeled glycans from complex MS data is crucial. premierbiosoft.com Future software will need to handle data from multiplexed experiments and perform sophisticated analyses to calculate metabolic fluxes and identify statistically significant changes across large cohorts. premierbiosoft.com

The table below illustrates a conceptual workflow for an integrated high-throughput glycomic study using isotopic labeling.

| Step | Description | Key Technology | Desired Outcome |

| 1. Sample Preparation | Two cell populations (e.g., control vs. treated) are cultured. One is supplied with normal N-Acetyllactosamine, the other with this compound. | Cell Culture, Metabolic Labeling | Incorporation of "light" and "heavy" LacNAc into cellular glycans. |

| 2. Glycan Release & Labeling | Glycans are enzymatically released from glycoproteins. Samples can be mixed and derivatized with multiplex tags if desired. | PNGase F, Chemical Derivatization | A complex mixture of released glycans, differentially labeled with stable isotopes. |

| 3. LC-MS/MS Analysis | The labeled glycan mixture is separated by liquid chromatography and analyzed by high-resolution mass spectrometry. | UHPLC, Orbitrap MS | High-resolution mass spectra showing paired peaks for "light" and "heavy" versions of each glycan. |

| 4. Automated Quantification | Specialized software identifies paired isotopic peaks and calculates the precise ratio between them across all detected glycans. | SimGlycan or similar software | A comprehensive, quantitative profile of the glycome, revealing up- or down-regulation of specific glycan structures. |

This integrated approach will enable researchers to move beyond simple cataloging of glycans to a quantitative understanding of how the glycome is remodeled in response to physiological or pathological stimuli.

Uncovering Deeper Mechanistic Insights into Glycan Function and Dysregulation

Isotopically labeled tracers like this compound are instrumental in moving from correlational observations to mechanistic understanding. By enabling precise tracking and quantification, these tools allow researchers to dissect the roles of specific glycan structures in complex biological processes.

Future research will leverage these tools to:

Trace Glycan Dynamics in Cell Recognition: N-Acetyllactosamine is a core component of ligands for galectins, a family of lectins involved in cell adhesion, signaling, and immune responses. mdpi.com Recent work has shown that the extension of complex N-glycans with poly-LacNAc chains is a mechanism cancer cells use to evade lysis by natural killer (NK) cells. nih.gov Using this compound, researchers can quantify the rate of poly-LacNAc biosynthesis and turnover on cancer cells, providing direct insight into the dynamics of this immune evasion strategy.

Elucidate Glycoprotein Function: The function of a protein can be profoundly modulated by its attached glycans. nih.gov By using chemoenzymatic synthesis to build specific glycoproteins with isotopically labeled glycoforms, researchers can trace the fate of these proteins, measure their binding affinities, and determine their half-lives with high precision. This helps to clarify the precise role of glycosylation in protein stability and function. nih.gov

Map Glycan-Specific Pathways in Disease: Changes in glycosylation are a hallmark of many diseases, including cancer. researchgate.net For instance, increased branching and elaboration of LacNAc structures are often observed in tumors. nih.gov Isotope tracing with this compound can be used to map the metabolic pathways that are rewired to produce these aberrant structures, potentially identifying new enzymatic targets for therapeutic intervention.

The table below summarizes key research findings on LacNAc function and illustrates how isotopic labeling can provide deeper insights.

| Research Finding | Biological Context | Potential Isotopic Tracer Application | Deeper Mechanistic Insight |

| Poly-LacNAc extension on N-glycans helps cancer cells evade NK cell lysis. nih.gov | Cancer Immunology | Trace the flux of this compound into poly-LacNAc chains on tumor cells. | Quantify the rate of synthesis and turnover of the immune-evasive glycan structures. |

| LacNAc-based oligosaccharides are ligands for Galectin-3, a protein involved in tumor progression. mdpi.com | Cancer Biology | Quantify the binding kinetics of labeled LacNAc ligands to Galectin-3 on the cell surface. | Determine the on/off rates and receptor occupancy for specific glycan-lectin interactions in a physiological context. |

| The presence of terminal sialic acid on LacNAc can inhibit enzymatic reactions and cell-cell interactions. nih.gov | Cell Biology | Measure the rate of sialylation versus fucosylation of LacNAc units by feeding labeled precursors. | Determine the competition and flux between different glycan-modifying pathways. |

Novel Applications of Isotope-Labeled N-Acetyllactosamine in Systems Glycobiology

Systems biology aims to understand the emergent properties of complex biological systems by integrating multiple layers of information. Systems glycobiology applies this paradigm to the study of glycans, combining glycomic data with genomic, proteomic, and metabolomic information to build comprehensive models of cellular function. Isotope-labeled molecules like this compound are essential for providing the quantitative, dynamic data required for such models. silantes.com

Future applications in this area include:

Modeling Glycosylation Pathways: By providing quantitative flux data, isotope tracers can be used to parameterize and validate kinetic models of the entire glycosylation network in the endoplasmic reticulum and Golgi apparatus. These models can then be used to predict how the glycome will respond to genetic mutations or drug treatments.

Integrating Glycomics with Other 'Omics': The dynamic changes in the glycome, as measured by isotope tracing, can be correlated with changes in gene expression (transcriptomics) and protein abundance (proteomics). This multi-omics integration can reveal the regulatory networks that control glycosylation and uncover how changes in the glycome impact downstream signaling pathways and cellular phenotypes.

In Vivo Glycan Imaging and Tracking: Chemoenzymatic methods allow for the specific labeling of cell-surface LacNAc in living organisms, such as zebrafish embryos. nih.govresearchgate.net Combining this approach with isotopically labeled precursors could, in the future, allow for the tracking and quantification of glycan dynamics during development and disease progression in a whole-animal context, providing the ultimate systems-level view.

The use of this compound and other labeled glycans will be central to transforming glycobiology from a descriptive science to a quantitative and predictive one, unlocking a deeper understanding of the vital roles that sugars play in health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.